molecular formula C16H14O2 B13659541 6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one

6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13659541
M. Wt: 238.28 g/mol
InChI Key: PUGHZDHFZGRDPG-UHFFFAOYSA-N
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Description

6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives and phenol.

    Reaction Conditions: The phenol is reacted with a naphthalene derivative under specific conditions, often involving a catalyst such as an acid or base.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with a different degree of saturation.

    6-Phenoxy-2-naphthol: A hydroxylated derivative with different chemical properties.

Uniqueness

6-Phenoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific structure, which influences its reactivity and potential applications. The presence of the phenoxy group and the dihydronaphthalene ring system distinguishes it from other naphthalenones.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

6-phenoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C16H14O2/c17-14-8-6-13-11-16(9-7-12(13)10-14)18-15-4-2-1-3-5-15/h1-5,7,9,11H,6,8,10H2

InChI Key

PUGHZDHFZGRDPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)OC3=CC=CC=C3

Origin of Product

United States

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